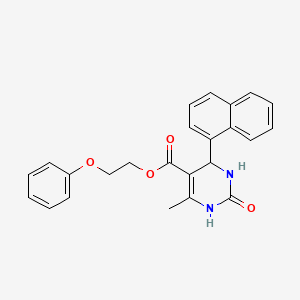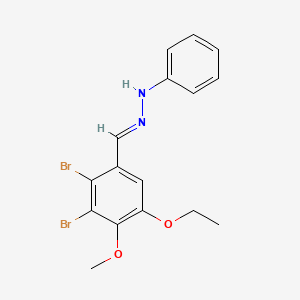
N-(4-bromobenzyl)-2-(2-methoxyphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromobenzyl)-2-(2-methoxyphenyl)ethanamine is an organic compound that belongs to the class of substituted phenethylamines. These compounds are characterized by the presence of a phenethylamine backbone with various substituents attached to the aromatic ring and the ethylamine chain. The presence of a bromine atom and a methoxy group in the structure of this compound suggests that it may have unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzyl)-2-(2-methoxyphenyl)ethanamine typically involves the following steps:
Methoxylation: The methoxy group can be introduced through nucleophilic substitution using methanol (CH3OH) and a suitable base such as sodium hydroxide (NaOH).
Amine Formation: The final step involves the formation of the ethanamine chain through reductive amination using an appropriate amine precursor and a reducing agent such as sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methoxylation reactions followed by purification through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromobenzyl)-2-(2-methoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Azides, nitriles
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe for studying biological processes involving phenethylamine derivatives.
Medicine: The compound could be investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(4-bromobenzyl)-2-(2-methoxyphenyl)ethanamine likely involves interactions with molecular targets such as receptors or enzymes. The presence of the bromine and methoxy groups may influence the compound’s binding affinity and selectivity for these targets. Further research is needed to elucidate the specific pathways and molecular interactions involved.
Comparaison Avec Des Composés Similaires
N-(4-bromobenzyl)-2-(2-methoxyphenyl)ethanamine can be compared with other substituted phenethylamines, such as:
N-(4-chlorobenzyl)-2-(2-methoxyphenyl)ethanamine: Similar structure but with a chlorine atom instead of bromine.
N-(4-fluorobenzyl)-2-(2-methoxyphenyl)ethanamine: Similar structure but with a fluorine atom instead of bromine.
N-(4-methylbenzyl)-2-(2-methoxyphenyl)ethanamine: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
355382-52-4 |
|---|---|
Formule moléculaire |
C16H18BrNO |
Poids moléculaire |
320.22 g/mol |
Nom IUPAC |
N-[(4-bromophenyl)methyl]-2-(2-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C16H18BrNO/c1-19-16-5-3-2-4-14(16)10-11-18-12-13-6-8-15(17)9-7-13/h2-9,18H,10-12H2,1H3 |
Clé InChI |
QWIGSZMHHPPRII-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CCNCC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B10897033.png)
![(2E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-cyano-N-phenylprop-2-enamide](/img/structure/B10897040.png)
![methyl 5-({2-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}methyl)furan-2-carboxylate](/img/structure/B10897045.png)
![(2E)-2-(4-{2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethoxy}-3-methoxybenzylidene)hydrazinecarboxamide](/img/structure/B10897049.png)
![2-(2-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetamide](/img/structure/B10897056.png)
![2-{4-Amino-6-[2-(4-methoxyphenyl)vinyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B10897063.png)


![4-{[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10897079.png)
![2-(cyclohex-1-en-1-yl)-N-[(2E)-3-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]ethanamine](/img/structure/B10897083.png)
![5-(4-bromophenyl)-1-{2-[5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10897086.png)

![3-(3,4-dihydroxyphenyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]propanehydrazide](/img/structure/B10897109.png)

